molecular formula C21H18BrN3O3 B5328249 [2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate

[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate

Cat. No.: B5328249
M. Wt: 440.3 g/mol
InChI Key: MSDOHRFXUHHNQJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety allows it to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Properties

IUPAC Name

[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-4-27-19-10-14(9-16(22)20(19)28-13(3)26)8-15(11-23)21-24-17-6-5-12(2)7-18(17)25-21/h5-10H,4H2,1-3H3,(H,24,25)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOHRFXUHHNQJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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